molecular formula C14H14Cl2N2O2 B4881290 N-(5-tert-butyl-3-isoxazolyl)-3,4-dichlorobenzamide

N-(5-tert-butyl-3-isoxazolyl)-3,4-dichlorobenzamide

Cat. No. B4881290
M. Wt: 313.2 g/mol
InChI Key: ZZWODAGYYSGJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-3-isoxazolyl)-3,4-dichlorobenzamide, commonly known as K252a, is a potent inhibitor of protein kinases. It was first isolated from the fermentation broth of Nocardiopsis sp. in 1990. Since then, K252a has been extensively studied for its potential applications in scientific research.

Mechanism of Action

K252a inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrate, which is necessary for the activation of downstream signaling pathways. K252a has been shown to be a competitive inhibitor of ATP binding.
Biochemical and Physiological Effects
K252a has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in various cancer cell lines, inhibit angiogenesis, and suppress tumor growth in animal models. K252a has also been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

One advantage of K252a is its potency and specificity for protein kinases. It has been shown to be effective at inhibiting a wide range of kinases, making it a useful tool for studying kinase signaling pathways. However, one limitation of K252a is its potential toxicity, as it has been shown to induce apoptosis in non-cancerous cells at high concentrations.

Future Directions

There are several potential future directions for the use of K252a in scientific research. One area of interest is the study of the role of protein kinases in neurodegenerative diseases, such as Alzheimer's and Parkinson's. K252a has been shown to have neuroprotective effects, and may be useful in developing new treatments for these diseases. Another potential future direction is the study of the role of protein kinases in cardiovascular disease, as K252a has been shown to inhibit angiogenesis and suppress tumor growth. Overall, K252a has the potential to be a valuable tool for studying protein kinases and their role in various diseases and cellular processes.

Synthesis Methods

K252a can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the preparation of 3,4-dichlorobenzoyl chloride, which is then reacted with tert-butyl hydroxylamine to form N-(5-tert-butyl-3-isoxazolyl)-3,4-dichlorobenzamide.

Scientific Research Applications

K252a has been widely used in scientific research as a tool to study protein kinases. It has been shown to inhibit a wide range of protein kinases, including receptor tyrosine kinases, serine/threonine kinases, and protein kinase C. K252a has also been used to study the role of protein kinases in various cellular processes, such as cell growth, differentiation, and apoptosis.

properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c1-14(2,3)11-7-12(18-20-11)17-13(19)8-4-5-9(15)10(16)6-8/h4-7H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWODAGYYSGJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4-dichlorobenzamide

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